molecular formula C19H20F3N3O2 B12266540 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline

Cat. No.: B12266540
M. Wt: 379.4 g/mol
InChI Key: OEDBUPGLADLDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is a complex organic compound that features a quinoline core substituted with a pyrrolidine-1-carbonyl group, a morpholin-4-yl group, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, which can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis .

    Skraup Synthesis: This method involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Doebner-Von Miller Synthesis: This involves the condensation of aniline with aldehydes in the presence of malonic acid.

    Friedländer Synthesis: This method involves the reaction of 2-aminobenzophenone with aldehydes or ketones.

This can be achieved through nucleophilic substitution reactions where the quinoline core is reacted with pyrrolidine-1-carbonyl chloride and morpholine under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Pyrrolidine-1-carbonyl chloride and morpholine in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of partially hydrogenated quinoline derivatives.

Scientific Research Applications

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline is unique due to its combination of a quinoline core with both pyrrolidine and morpholine groups, as well as the presence of a trifluoromethyl group. This unique structure allows for a wide range of chemical interactions and potential biological activities .

Properties

Molecular Formula

C19H20F3N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

pyrrolidin-1-yl-[4-[7-(trifluoromethyl)quinolin-4-yl]morpholin-2-yl]methanone

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)13-3-4-14-15(11-13)23-6-5-16(14)25-9-10-27-17(12-25)18(26)24-7-1-2-8-24/h3-6,11,17H,1-2,7-10,12H2

InChI Key

OEDBUPGLADLDST-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C4C=CC(=CC4=NC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.